An In-depth Technical Guide to Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate: A Theoretical and Practical Framework for Researchers
An In-depth Technical Guide to Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate: A Theoretical and Practical Framework for Researchers
Foreword: Navigating the Uncharted
In the landscape of drug discovery and development, researchers often encounter novel chemical entities with limited published data. This guide addresses such a scenario for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds. The piperazine core is a well-established pharmacophore present in numerous approved drugs, suggesting the potential for diverse biological activities.[1][2] This document serves as a comprehensive theoretical and practical framework, offering predicted physicochemical properties, a plausible synthetic route, and detailed analytical methodologies. By leveraging established principles of organic chemistry and data from analogous structures, this guide aims to empower researchers to synthesize, purify, and characterize this compound with confidence.
Section 1: Predicted Physicochemical Properties
Due to the absence of specific experimental data for Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate in publicly available databases, the following properties have been calculated or predicted based on its chemical structure and data from structurally related compounds. These values provide a foundational dataset for experimental design and analytical method development.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₉H₁₆N₂O₃ | Calculated from structure |
| Molecular Weight | 200.24 g/mol | Calculated from structure |
| IUPAC Name | Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate | Standard nomenclature |
| CAS Number | Not assigned | No public record found |
| Appearance | Predicted to be a colorless to pale yellow oil or a low-melting solid at room temperature. | Analogy with similar small molecule esters and piperazine derivatives. |
| Solubility | Predicted to be soluble in water and common organic solvents like methanol, ethanol, and dichloromethane. | The piperazine moiety and the ester group are expected to confer some polarity. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | Based on the molecular weight and functional groups which suggest strong intermolecular interactions. |
| Melting Point | If solid, likely to be in the range of 40-80 °C. | Highly dependent on crystalline packing; this is a broad estimation. |
| logP (Octanol/Water Partition Coefficient) | Estimated to be between 0.5 and 1.5. | The piperazine ring is hydrophilic, while the rest of the molecule has nonpolar character. |
| pKa | The secondary amine in the piperazine ring is predicted to have a pKa around 8-9. | Based on typical pKa values for secondary amines in similar heterocyclic systems. |
Section 2: Proposed Synthesis and Purification
The synthesis of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate can be logically achieved via a nucleophilic substitution reaction. The proposed route involves the N-alkylation of 3-methyl-2-oxopiperazine with a suitable methyl 2-halopropanoate.
Synthetic Workflow Diagram
Caption: Proposed synthetic route via nucleophilic substitution.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.
Materials:
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3-Methyl-2-oxopiperazine
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Methyl 2-bromopropanoate
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-methyl-2-oxopiperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.2 M solution.
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Addition of Electrophile: While stirring vigorously, add methyl 2-bromopropanoate (1.2 eq) dropwise to the suspension at room temperature.
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Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to be complete within 12-24 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
Objective: To purify the crude Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.
Procedure:
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Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the prepared column.
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Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the final product.
Section 3: Proposed Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate.
Analytical Workflow Diagram
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of the molecule.
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¹H NMR (Proton NMR):
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Predicted Chemical Shifts (in CDCl₃, δ in ppm):
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~ 1.2-1.4 (doublet, 3H): Methyl group on the propanoate moiety.
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~ 1.3-1.5 (doublet, 3H): Methyl group on the piperazinone ring.
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~ 2.8-3.8 (multiplets, 4H): Methylene protons of the piperazine ring.
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~ 3.7 (singlet, 3H): Methyl ester protons.
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~ 4.0-4.5 (quartet, 1H): Methine proton of the propanoate moiety.
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~ 4.2-4.7 (multiplet, 1H): Methine proton on the piperazinone ring.
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A broad singlet corresponding to the N-H proton of the piperazine ring might be observed, which would disappear upon D₂O exchange.
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-
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¹³C NMR (Carbon NMR):
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Predicted Chemical Shifts (in CDCl₃, δ in ppm):
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~ 15-20: Methyl carbons.
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~ 40-60: Methylene and methine carbons of the piperazine ring and propanoate side chain.
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~ 52: Methyl ester carbon.
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~ 170-175: Carbonyl carbons of the ester and the amide.
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Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound.
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Expected Molecular Ion Peak: [M+H]⁺ at m/z 201.25.
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Potential Fragmentation Pattern: Common fragmentation would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the propanoate side chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
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Method: A reversed-phase HPLC method would be suitable.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
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Detection: UV detection at a wavelength around 210 nm, as the amide chromophore should have some absorbance.[3] For enhanced sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.[4]
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Purity Assessment: The purity is determined by the area percentage of the main peak.
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Section 4: Conclusion and Future Directions
This technical guide provides a robust theoretical framework for the synthesis and characterization of Methyl 2-(3-methyl-2-oxopiperazin-1-yl)propanoate. While the physicochemical properties are predicted, the proposed synthetic and analytical protocols are based on well-established and reliable chemical principles. The next crucial step is the experimental validation of these predictions. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that optimization of reaction conditions and analytical methods may be necessary. The successful synthesis and characterization of this molecule will open avenues for exploring its potential biological activities and its utility as a building block in medicinal chemistry.
References
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Clark, C. R., & Deruiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. [Link]
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ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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Pelchem. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
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PubChem. Methyl 2-methyl-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]
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Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link]
